

Rose Oxide: A Chiral Monoterpene Ether - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rose oxide

Cat. No.: B1217891

[Get Quote](#)

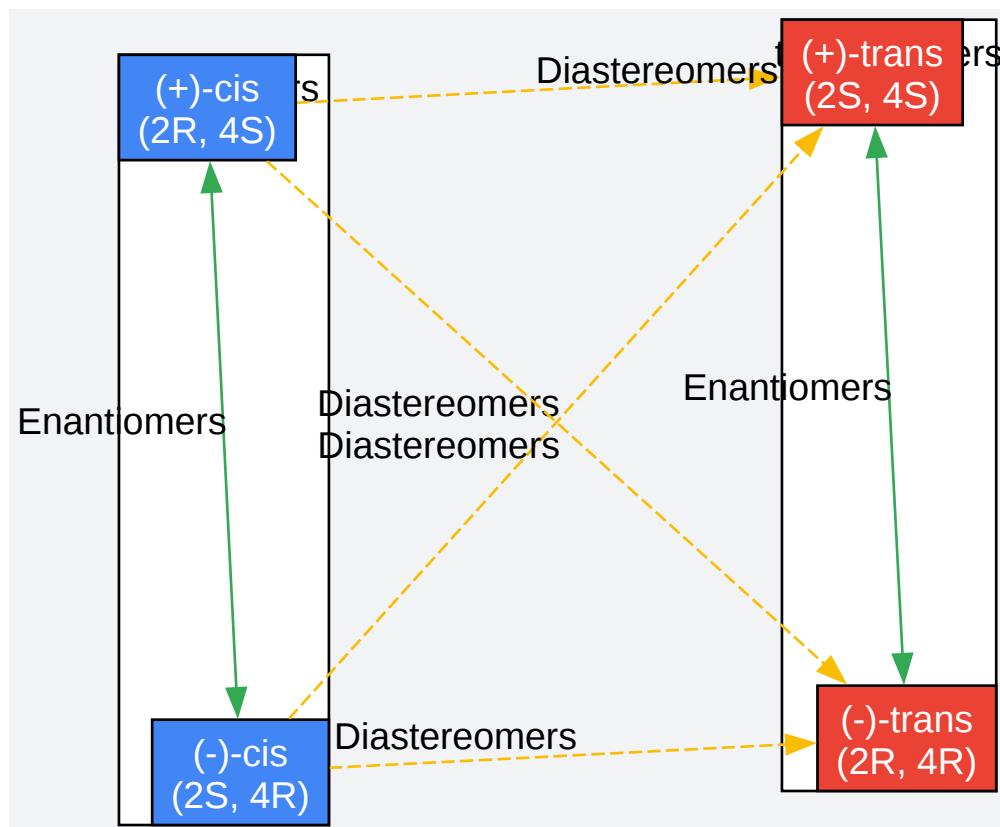
Abstract: **Rose oxide** is a chiral monoterpene ether, a significant component of the fragrance of roses and other essential oils. It exists as four distinct stereoisomers, each possessing unique sensory properties. The (-)-cis isomer, in particular, is highly valued for its characteristic floral and green aroma. Beyond its prominent role in the flavor and fragrance industry, recent research has unveiled potential pharmacological activities, including anti-inflammatory and antidepressant effects, making it a molecule of interest for drug development. This guide provides an in-depth overview of the stereochemistry, physicochemical properties, synthesis, natural distribution, analytical methods for chiral separation, and biological activities of **rose oxide**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Stereochemistry

Rose oxide, chemically known as tetrahydro-4-methyl-2-(2-methylpropenyl)-2H-pyran, is a cyclic monoterpene ether.^{[1][2]} Its structure contains two chiral centers, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These are more commonly referred to as (+)-trans, (-)-trans, (+)-cis, and (-)-cis isomers, respectively.^{[3][4]} The cis/trans designation refers to the relative orientation of the methyl group at C4 and the isobutetyl group at C2. Only the (-)-cis isomer is primarily responsible for the typical rose (floral green) fragrance.^{[3][5]}

The various isomers and the racemic mixture are characterized by distinct physical and chemical properties, which are crucial for their synthesis, separation, and application.

Table 1: General and Physicochemical Properties of **Rose Oxide**


Property	Value	Source(s)
Molecular Formula	C₁₀H₁₈O	[5] [6] [7]
Molecular Weight	154.25 g/mol	[5] [6] [7] [8]
Appearance	Colorless to pale yellow liquid	[5] [6] [9] [10]
CAS Number (Mixture)	16409-43-1	[3] [6] [7] [9]
Density	0.871 - 0.877 g/cm ³ at 20-25°C	[3] [6] [11] [12]
Boiling Point	~195-230°C at 760 mmHg; 70-86°C at 12-20 mmHg	[3] [8] [11] [13] [14]
Flash Point	64 - 70°C (147 - 158°F)	[6] [11] [12] [13]
Refractive Index (n _{20/D})	1.450 - 1.458	[5] [12] [13] [15]
Solubility	Soluble in alcohol and oils; very slightly soluble in water	[10] [11] [12] [16]

| Log P (o/w) | 3.1 - 3.3 |[\[6\]](#)[\[10\]](#)[\[14\]](#)[\[16\]](#) |

Table 2: Stereoisomers of **Rose Oxide**

Isomer Name	CAS Number	Configuration	Odor Profile	Optical Rotation [α]20/D
(-)-cis-Rose Oxide	876-17-5	(2S, 4R)	The most desirable isomer; typical sweet, floral-green rose fragrance. [2] [3] [5] [9] Odor threshold of 0.5 ppb. [3] [5]	-28° ± 1° (neat)
(+)-cis-Rose Oxide	4610-11-1	(2R, 4S)	Floral-green and rose aromas. [17]	Not consistently reported.
(-)-trans-Rose Oxide	876-18-6	(2R, 4R)	Floral-green, herbal (minty), and fruity aromas. [4] [17]	Not consistently reported.

| (+)-trans-Rose Oxide | 5258-10-6 | (2S, 4S) | Green, spicy.[\[2\]](#) | Not consistently reported. |

[Click to download full resolution via product page](#)

Figure 1: Stereoisomers of **Rose Oxide**.

Natural Occurrence and Enantiomeric Distribution

Rose oxide is a key aroma compound in various plants and fruits. It is found in essential oils of Bulgarian rose (*Rosa damascena*), geranium (*Pelargonium graveolens*), and *Daphne odora*.^[1] ^[2]^[5]^[6] It also contributes to the characteristic flavor profiles of lychee fruit and Gewürztraminer wines.^[3]^[5]^[14] The enantiomeric distribution of **rose oxide** can vary significantly depending on the natural source, which is a critical factor for authenticity assessment.

Table 3: Enantiomeric Distribution of **Rose Oxide** in Selected Natural Sources

Source	Predominant Isomer(s)	Typical Concentration / Ratio	Source(s)
Bulgarian Rose Oil (<i>R. damascena</i>)	(-)-cis	The (-)-isomer of the precursor, citronellol, is naturally present at >99%.	[18]
Geranium Oil	(-)-cis	Naturally found.	[2][9]
Gewürztraminer Wine	cis-Rose oxide	Enantiomeric ratio of cis-isomers can range from 76:24 to 58:42.	[17]

| Lychee Fruit | Not specified | Contributes to flavor. | [3][5][14] |

Synthesis of Rose Oxide

Due to its low abundance in natural sources, chemical synthesis is the primary method for the commercial production of **rose oxide**.[17][19] Biotransformation routes are also being explored as a sustainable alternative.[5][17]

Chemical Synthesis

The most common industrial synthesis starts from citronellol.[3][6] The chirality of the final product is dependent on the enantiomer of citronellol used as the starting material.[6][17] For instance, (S)-(-)-citronellol is used for the stereoselective synthesis of (-)-cis-**rose oxide**.[17]

[Click to download full resolution via product page](#)

Figure 2: General workflow for the chemical synthesis of **rose oxide**.

Experimental Protocol 1: Synthesis of Rose Oxide from Citronellol

This protocol outlines the general steps for the industrial synthesis of a **rose oxide** isomer mixture.[3][5][6]

- Photooxygenation of Citronellol:
 - Dissolve citronellol in a suitable solvent (e.g., toluene).
 - Add a photosensitizer (e.g., Rose Bengal).
 - Irradiate the mixture with visible light while bubbling oxygen through the solution at a controlled temperature (e.g., 0-10°C).
 - Monitor the reaction for the formation of the two corresponding allylic hydroperoxides.
- Reduction to Diols:
 - To the resulting hydroperoxide mixture, add a reducing agent such as an aqueous solution of sodium sulfite (Na_2SO_3).
 - Stir the biphasic mixture vigorously until the reduction to the corresponding diols is complete (as monitored by peroxide test or TLC).
 - Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., Na_2SO_4).
- Acid-Catalyzed Cyclization:
 - Remove the solvent from the diol mixture under reduced pressure.
 - Add a dilute solution of a strong acid, such as sulfuric acid (H_2SO_4), to the diols.
 - Heat the mixture to facilitate the ring-closure reaction. The strength of the acid and reaction temperature can influence the final cis:trans isomer ratio.[6]
 - After the reaction is complete, neutralize the mixture, wash with water, and dry the organic product.
- Purification:

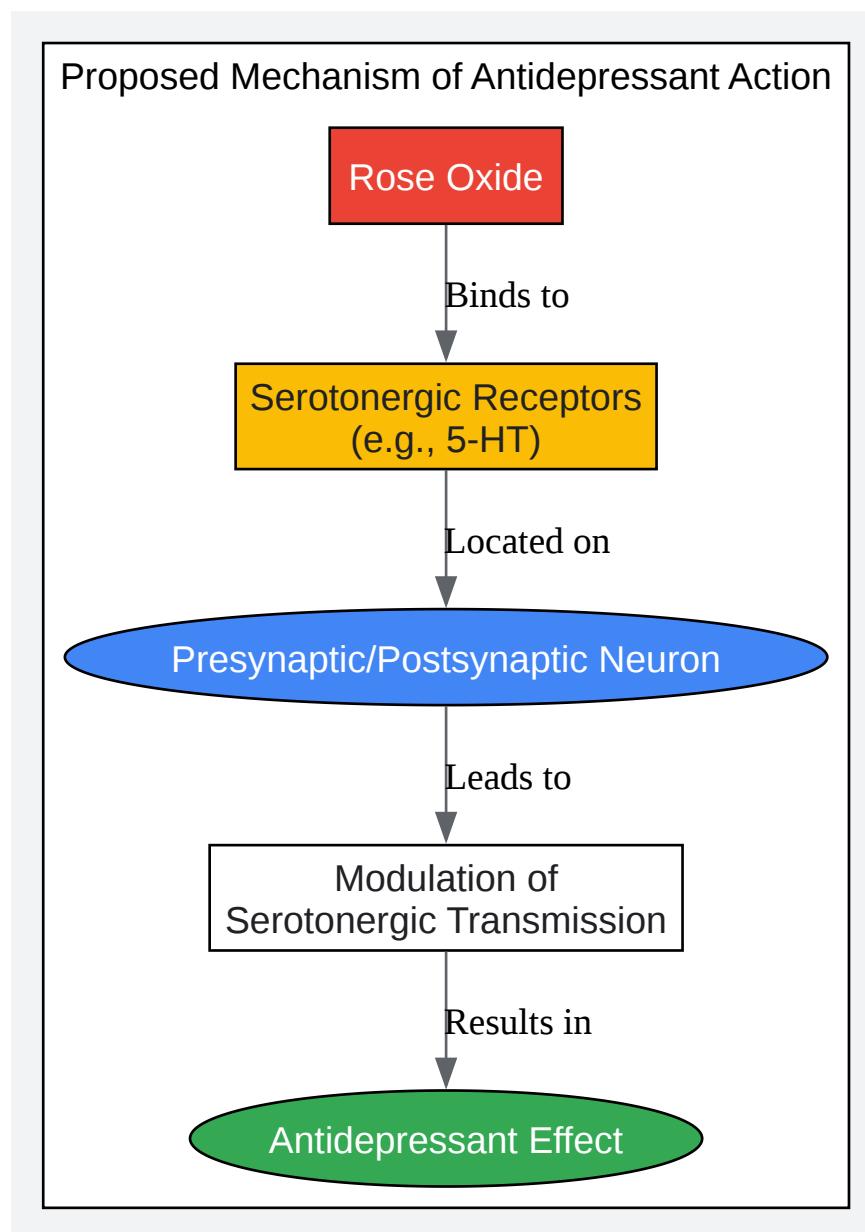
- Purify the crude **rose oxide** mixture by fractional distillation under reduced pressure to separate it from unreacted diols and other byproducts.[6] The resulting product is typically a mixture of cis and trans isomers.[3][5][6]

Analytical Methodologies for Chiral Separation

The analysis and separation of **rose oxide** stereoisomers are critical for quality control and for studying their distinct biological and sensory properties. Chiral chromatography is the most effective technique for this purpose.[20][21]

Experimental Protocol 2: Chiral Gas Chromatography (GC) Analysis

This protocol provides a general methodology for the enantioselective analysis of **rose oxide** stereoisomers.


- Instrumentation:
 - A gas chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).
 - A chiral capillary column. Cyclodextrin-based stationary phases, such as Hydrodex β -TBDAC, are effective for separating **rose oxide** enantiomers.[20]
- Sample Preparation:
 - Dilute the **rose oxide** sample (or essential oil containing it) in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 100-1000 ppm).
- GC Conditions (Example):
 - Injector Temperature: 250°C
 - Carrier Gas: Helium or Hydrogen, at a constant flow rate.
 - Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 2-5°C/min to 220°C, and hold for 5-10 minutes. (Note: The temperature program must be optimized for the specific column and analytes).

- Detector Temperature (FID): 280°C
- Data Analysis:
 - Identify the peaks corresponding to the four stereoisomers based on their retention times, which should be established using analytical standards.
 - Quantify the relative percentage of each isomer by integrating the peak areas. Good separation (resolution > 1.0) should be achieved between the enantiomeric pairs.[20]

Biological Activity and Potential Pharmacological Applications

While traditionally known for its fragrance, recent scientific investigations have highlighted the potential of **rose oxide** as a bioactive molecule, relevant to drug development professionals.

Studies have reported that **rose oxide** possesses anti-inflammatory and antidepressant properties.[19][22][23] The antidepressant activity is suggested to involve the modulation of the serotonergic pathway.[22] Computational (ADMET) predictions indicate that **rose oxide** has favorable pharmacokinetic properties for oral administration, including good intestinal absorption and low toxicity, further supporting its potential as a therapeutic agent.[19][22]

[Click to download full resolution via product page](#)

Figure 3: Proposed signaling pathway for the antidepressant activity of **rose oxide**.

These findings open new avenues for the application of **rose oxide** beyond the fragrance industry, suggesting its potential as a lead compound in the development of novel treatments for inflammatory and neurological disorders.

Applications in Industry

The primary application of **rose oxide** is in the flavor and fragrance industry.[\[2\]](#)[\[9\]](#)

- **Fragrances:** It is a high-impact material used to create rose, geranium, and other floral notes in perfumes, cosmetics, personal care products, and detergents.[5][6][9] Commercial products are often sold as specific cis/trans isomeric blends, such as 70:30 or 90:10.[10]
- **Flavors:** As a flavoring agent, it is used in small quantities (0.01-0.2%) to enhance fruity and floral notes in foods and beverages, particularly those with raspberry, blackberry, or lychee profiles.[2][6][13]

Conclusion

Rose oxide is a multifaceted chiral monoterpenoid ether whose significance extends from its well-established role in perfumery to its emerging potential in pharmacology. A thorough understanding of its stereochemistry, synthesis, and analysis is essential for its effective utilization. The distinct properties of its four stereoisomers underscore the importance of stereoselective synthesis and robust chiral separation techniques. The recent discovery of its biological activities, particularly its antidepressant effects via the serotonergic pathway, positions **rose oxide** as a promising candidate for further investigation in drug discovery and development. This guide provides a foundational technical overview to support and stimulate further research in this exciting area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rose oxide | C10H18O | CID 27866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foreverest.net [foreverest.net]
- 3. Rose oxide - Wikipedia [en.wikipedia.org]
- 4. Rose oxide, trans-(-) | C10H18O | CID 7093102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rose Oxide [essentialoil.in]
- 6. ScenTree - Rose oxide (CAS N° 16409-43-1) [scentreec.co]
- 7. scbt.com [scbt.com]

- 8. 3033-23-6 CAS MSDS ((-)-ROSE OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. foreverest.net [foreverest.net]
- 10. Rose Oxide Online | Rose Oxide Manufacturer and Suppliers [scimlifify.com]
- 11. (-)-ROSE OXIDE | 3033-23-6 [m.chemicalbook.com]
- 12. ROSE OXIDE BASF [ventos.com]
- 13. (Z)-rose oxide, 16409-43-1 [thegoodsentscompany.com]
- 14. (E)-rose oxide, 4610-11-1 [thegoodsentscompany.com]
- 15. parchem.com [parchem.com]
- 16. nhpa.in [nhpa.in]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. journal.uctm.edu [journal.uctm.edu]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. Antidepressant activity of rose oxide essential oil: possible involvement of serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Rose Oxide: A Chiral Monoterpenoid Ether - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1217891#rose-oxide-as-a-chiral-monoterpenoid-ether\]](https://www.benchchem.com/product/b1217891#rose-oxide-as-a-chiral-monoterpenoid-ether)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com